1,3-Diiodo-4-fluoro-2-(fluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diiodo-4-fluoro-2-(fluoromethoxy)benzene is an organic compound with the molecular formula C7H4F2I2O and a molecular weight of 395.91 g/mol . This compound is characterized by the presence of two iodine atoms, one fluorine atom, and one fluoromethoxy group attached to a benzene ring. It is a valuable intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diiodo-4-fluoro-2-(fluoromethoxy)benzene typically involves the iodination of a fluorinated benzene derivative. One common method is the reaction of 1-fluoro-2-iodo-4-(trifluoromethyl)benzene with iodine in the presence of a suitable catalyst . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require elevated temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1,3-Diiodo-4-fluoro-2-(fluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Catalysts: Palladium or nickel catalysts are often employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzene derivative, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
1,3-Diiodo-4-fluoro-2-(fluoromethoxy)benzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Diiodo-4-fluoro-2-(fluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The presence of iodine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. The fluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability, facilitating its interaction with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: Similar in structure but with a trifluoromethyl group instead of a fluoromethoxy group.
1,2-Diiodo-4-fluoro-5-(fluoromethoxy)benzene: Differing in the position of the iodine and fluorine atoms on the benzene ring.
1,3-Diiodo-2-fluoro-4-(fluoromethoxy)benzene: A positional isomer with the fluorine atom at the 2-position instead of the 4-position.
Uniqueness
1,3-Diiodo-4-fluoro-2-(fluoromethoxy)benzene is unique due to its specific arrangement of iodine, fluorine, and fluoromethoxy groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C7H4F2I2O |
---|---|
Molecular Weight |
395.91 g/mol |
IUPAC Name |
1-fluoro-3-(fluoromethoxy)-2,4-diiodobenzene |
InChI |
InChI=1S/C7H4F2I2O/c8-3-12-7-5(10)2-1-4(9)6(7)11/h1-2H,3H2 |
InChI Key |
SZWPJVGTYQVDPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)I)OCF)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.